molecular formula C11H17N5 B11734908 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11734908
M. Wt: 219.29 g/mol
InChI Key: LZHUYQUFPFHPFF-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a unique structure with two pyrazole rings connected via a methylene bridge, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of a suitable reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available pyrazole derivatives. The process includes steps such as alkylation, reduction, and purification to obtain the final product with high purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole-5-amine
  • 1,3-dimethyl-1H-pyrazole-5-carbaldehyde
  • 1-ethyl-1H-pyrazole-5-carboxamide

Uniqueness

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine stands out due to its dual pyrazole ring structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-4-16-10(5-6-13-16)8-12-11-7-9(2)14-15(11)3/h5-7,12H,4,8H2,1-3H3

InChI Key

LZHUYQUFPFHPFF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CC(=NN2C)C

Origin of Product

United States

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